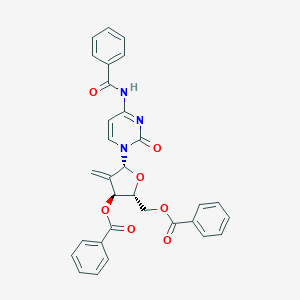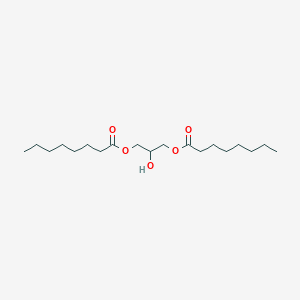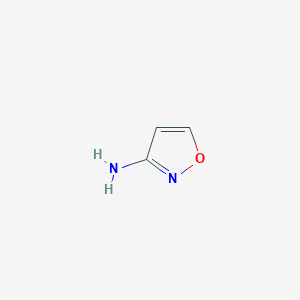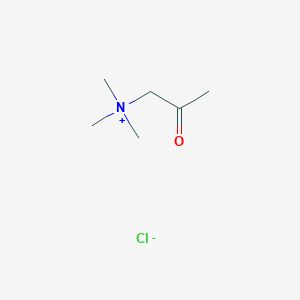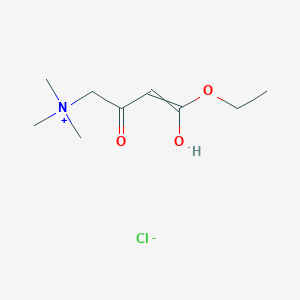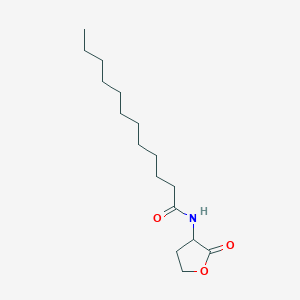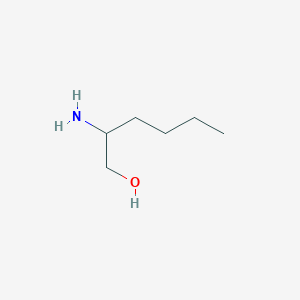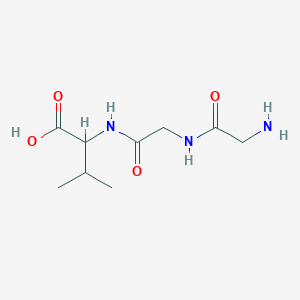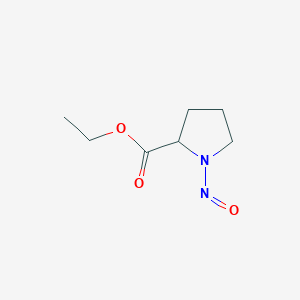
N-Nitrosoproline ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosoproline ethyl ester (NPEE) is a synthetic compound that belongs to the class of N-nitroso compounds (NOCs). N-nitroso compounds are a group of organic compounds that contain a nitroso group (-NO) attached to a nitrogen atom. NPEE is a highly reactive compound that has been extensively used in scientific research as a model compound for studying the biological effects of NOCs.
Mécanisme D'action
The mechanism of action of N-Nitrosoproline ethyl ester involves the formation of reactive intermediates such as nitrosamines and nitrosoalkenes. These reactive intermediates can react with DNA, proteins, and other biomolecules, leading to DNA damage, protein modification, and other biochemical and physiological effects. The reactive intermediates can also induce oxidative stress and inflammation, which are known to be involved in the development of cancer and other diseases.
Effets Biochimiques Et Physiologiques
N-Nitrosoproline ethyl ester has been shown to induce DNA damage, protein modification, and other biochemical and physiological effects in various cell types. N-Nitrosoproline ethyl ester has been shown to induce oxidative stress and inflammation, which are known to be involved in the development of cancer and other diseases. N-Nitrosoproline ethyl ester has also been shown to affect cell proliferation, apoptosis, and differentiation, which are important processes in the development and progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-Nitrosoproline ethyl ester has several advantages for lab experiments. It is a well-characterized compound that can be easily synthesized and purified. It is also highly reactive, which makes it a useful tool for studying the biological effects of NOCs. However, N-Nitrosoproline ethyl ester also has some limitations. It is a synthetic compound that may not accurately reflect the biological effects of naturally occurring NOCs. It is also a highly reactive compound that can be difficult to handle and may require special precautions in lab experiments.
Orientations Futures
There are several future directions for research on N-Nitrosoproline ethyl ester. One direction is to study the effects of N-Nitrosoproline ethyl ester on different cell types and tissues. Another direction is to study the effects of N-Nitrosoproline ethyl ester on different biomolecules such as lipids and carbohydrates. Additionally, future research could focus on developing new methods for synthesizing N-Nitrosoproline ethyl ester and other NOCs, as well as developing new techniques for studying the biological effects of these compounds. Finally, research could focus on developing new therapeutic strategies for targeting NOCs and their effects on cancer and other diseases.
Conclusion:
In conclusion, N-Nitrosoproline ethyl ester is a highly reactive compound that has been extensively used in scientific research as a model compound for studying the biological effects of NOCs. N-Nitrosoproline ethyl ester has been shown to induce DNA damage, protein modification, and other biochemical and physiological effects in various cell types. N-Nitrosoproline ethyl ester has several advantages for lab experiments, but it also has some limitations. Future research could focus on studying the effects of N-Nitrosoproline ethyl ester on different cell types and tissues, developing new methods for synthesizing N-Nitrosoproline ethyl ester and other NOCs, and developing new therapeutic strategies for targeting NOCs and their effects on cancer and other diseases.
Méthodes De Synthèse
N-Nitrosoproline ethyl ester can be synthesized through the reaction of proline ethyl ester with nitrous acid. The reaction can be carried out in an acidic solution at low temperatures. The yield of N-Nitrosoproline ethyl ester can be improved by using a catalyst such as copper or silver salts. The structure of N-Nitrosoproline ethyl ester has been confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
N-Nitrosoproline ethyl ester has been extensively used in scientific research as a model compound for studying the biological effects of NOCs. NOCs are known to be carcinogenic and mutagenic, and they have been linked to the development of various types of cancer in humans. N-Nitrosoproline ethyl ester has been used to study the mechanism of action of NOCs and their role in cancer development. N-Nitrosoproline ethyl ester has also been used to study the effects of NOCs on DNA, proteins, and other biomolecules.
Propriétés
Numéro CAS |
16339-06-3 |
|---|---|
Nom du produit |
N-Nitrosoproline ethyl ester |
Formule moléculaire |
C7H12N2O3 |
Poids moléculaire |
172.18 g/mol |
Nom IUPAC |
ethyl 1-nitrosopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12N2O3/c1-2-12-7(10)6-4-3-5-9(6)8-11/h6H,2-5H2,1H3 |
Clé InChI |
CPURSCKAPPWVBT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1CCCN1N=O |
SMILES canonique |
CCOC(=O)C1CCCN1N=O |
Synonymes |
N-nitrosoproline ethyl ester N-nitrosoproline ethyl ester, (L)-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



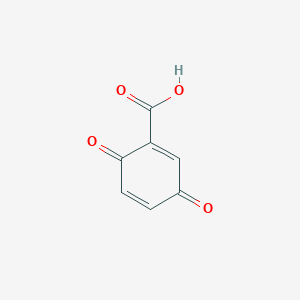
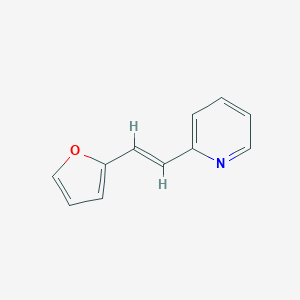


![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)
